6-fluoro-N1-methylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQOZIMFYNXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 6 Fluoro N1 Methylbenzene 1,2 Diamine
Oxidation Reactions and Derivative Formation
The presence of amino groups on the benzene (B151609) ring makes 6-fluoro-N1-methylbenzene-1,2-diamine susceptible to oxidation, leading to the formation of various nitrogen-containing functional groups.
Generation of Nitroso Derivatives
The amino groups of this compound can be selectively oxidized to form the corresponding nitroso derivatives. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the nitro stage. While specific studies on the direct oxidation of this compound to its nitroso derivative are not extensively detailed in the reviewed literature, general methods for the oxidation of aromatic amines to nitroso compounds are well-established.
Synthesis of Nitro Derivatives
Further oxidation of the amino groups, or direct nitration of the aromatic ring, can yield nitro derivatives of this compound. Common oxidizing agents for the conversion of amino groups to nitro groups include potassium permanganate (B83412) and chromium trioxide. The reaction conditions for such transformations are critical to control the extent of oxidation and to avoid unwanted side reactions.
Reduction Reactions and Related Chemical Transformations
The aromatic and potential nitro-derivatives of this compound can undergo reduction reactions, leading to the formation of saturated cyclic amines or the conversion of nitro groups back to amino groups.
Conversion to Amine Derivatives
The amino groups of this compound can be formed via the reduction of corresponding nitro compounds. For instance, the catalytic hydrogenation of a related compound, 2-methyl-6-nitroaniline, using a hydrogen donor like hydrazine (B178648) hydrate, is an environmentally friendly method to produce the corresponding diamine. nih.gov Common reducing agents such as lithium aluminum hydride or catalytic hydrogenation (e.g., using a Ru/AC catalyst) are effective for the reduction of aromatic amines to their cycloaliphatic counterparts. researchgate.net Specifically, the hydrogenation of aromatic diamines can yield cycloaliphatic diamines, a class of compounds with industrial significance. google.com
Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom
The fluorine atom on the benzene ring of this compound is susceptible to nucleophilic aromatic substitution. The electron-donating amino groups can influence the reactivity of the fluorine atom, and its position relative to these groups is a key factor in determining the feasibility and outcome of such reactions. Generally, the fluorine atom can be replaced by other functional groups when reacted with suitable nucleophiles. Common nucleophiles used for such substitutions include alkoxides like sodium methoxide (B1231860) or sodium ethoxide.
Cyclization Reactions and Heterocycle Formation Potential
The 1,2-diamine functionality in this compound is a versatile precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles and quinoxalines.
The condensation reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for the synthesis of benzimidazoles. nih.govorganic-chemistry.orgresearchgate.net Various catalysts, including nanomaterials and p-toluenesulfonic acid, have been employed to facilitate this transformation under different conditions, such as ball-milling and solvent-free grinding. nih.gov
Similarly, quinoxaline (B1680401) derivatives can be efficiently synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.govsapub.org This reaction can be catalyzed by various agents, including phenol (B47542) and heteropolyoxometalates, often under mild, room-temperature conditions. nih.govsapub.org The reaction generally proceeds with high yields and is a cornerstone in the synthesis of this class of heterocycles. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine (B120857) | Aldehyd | Benzimidazole (B57391) | ZnO-NP | Ball-milling | High | nih.gov |
| o-Phenylenediamine | Aldehyde | 1,2-Disubstituted benzimidazole | p-Toluenesulfonic acid | Grinding, solvent-free | High | nih.gov |
| o-Phenylenediamine | 1,2-Dicarbonyl compound | Quinoxaline | Phenol | Room Temperature, EtOH/H₂O | High | sapub.org |
| o-Phenylenediamine | 1,2-Dicarbonyl compound | Quinoxaline | Alumina-supported heteropolyoxometalates | Room Temperature, Toluene | High | nih.gov |
Reactivity in Heterocyclic Scaffolds Generation
The vicinal diamine functionality of this compound is a key feature that allows for its facile conversion into various fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These scaffolds are of significant interest due to their prevalence in biologically active compounds.
The general and widely employed method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This reaction typically proceeds under dehydrating conditions, often facilitated by strong acids like polyphosphoric acid or through high-temperature reactions. scispace.com Another common route is the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. scispace.com
In the case of this compound, cyclocondensation reactions lead to the formation of 7-fluoro-1-methyl-1H-benzo[d]imidazoles. The reaction with various aldehydes or carboxylic acids introduces a substituent at the 2-position of the benzimidazole ring.
Table 1: Synthesis of 2-Substituted-7-fluoro-1-methyl-1H-benzo[d]imidazoles
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Formic Acid | 7-Fluoro-1-methyl-1H-benzo[d]imidazole | Reflux | High | nih.gov |
| Aromatic Aldehydes | 2-Aryl-7-fluoro-1-methyl-1H-benzo[d]imidazole | Oxidative condensation (e.g., with Na2S2O5) | Moderate to High | scispace.com |
| Carboxylic Acids | 2-Alkyl/Aryl-7-fluoro-1-methyl-1H-benzo[d]imidazole | Acid catalysis (e.g., PPA), heat | Good | scispace.com |
Similarly, the reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583) derivatives, provides a direct route to substituted quinoxalines. These reactions are often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids.
Table 2: Synthesis of 6-Fluoro-1-methylquinoxalines
| 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Glyoxal | 6-Fluoro-1-methylquinoxaline | Ethanol, room temperature | Good | General Method |
| Benzil | 6-Fluoro-1-methyl-2,3-diphenylquinoxaline | Acetic acid, reflux | Good | General Method |
Functionalization Reactions and Derivatization Strategies
Further diversification of the heterocyclic scaffolds derived from this compound can be achieved through various functionalization reactions. The resulting benzimidazole and quinoxaline cores possess sites amenable to derivatization, allowing for the fine-tuning of their properties.
The nitrogen atoms of the benzimidazole ring, particularly the non-methylated nitrogen in the case of products from cyclization, can undergo N-alkylation or N-arylation reactions. These reactions typically employ alkyl halides or aryl halides under basic conditions.
The fluorine atom on the benzene ring can potentially be displaced via nucleophilic aromatic substitution, although this generally requires harsh reaction conditions. More commonly, functionalization occurs at other positions of the heterocyclic system. For instance, if the 2-position of the benzimidazole is unsubstituted, it can be functionalized through various C-H activation strategies.
Acylation of the amino groups of the parent diamine prior to cyclization is another strategy to introduce diversity. However, for the pre-formed heterocyclic systems, electrophilic substitution reactions on the benzene ring are influenced by the electronic nature of the fused heterocycle and the existing substituents.
Table 3: Derivatization of Heterocycles from this compound
| Heterocyclic Scaffold | Reaction Type | Reagent | Product | Reference |
| 7-Fluoro-1-methyl-1H-benzo[d]imidazole | N-Alkylation | Alkyl halide, Base | 1,3-Dialkyl-7-fluoro-1H-benzo[d]imidazolium salt | General Method |
| 6-Fluoro-1-methylquinoxaline | Oxidation | Oxidizing agent (e.g., m-CPBA) | 6-Fluoro-1-methylquinoxaline N-oxide | General Method |
Spectroscopic and Advanced Analytical Characterization Methodologies for 6 Fluoro N1 Methylbenzene 1,2 Diamine
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a sample. For a novel or synthesized compound like 6-fluoro-N1-methylbenzene-1,2-diamine, elemental analysis serves as a crucial step in the validation of its empirical formula, which is the simplest whole-number ratio of atoms present in the compound. The molecular formula, C₇H₉FN₂, provides the actual number of atoms of each element in a molecule.
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u, Nitrogen: ~14.007 u). These theoretical percentages provide a benchmark against which the results of an experimental elemental analysis would be compared. A close correlation between the experimental and theoretical values, typically within a narrow margin of error (e.g., ±0.4%), is considered a strong confirmation of the compound's purity and elemental composition.
Typically, the analysis for carbon, hydrogen, and nitrogen (CHN analysis) is performed using a combustion method. In this process, a small, precisely weighed sample of the compound would be combusted in a stream of oxygen at high temperatures. The resulting gaseous products, including carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then separated and quantified. The percentages of C, H, and N in the original sample are calculated from the amounts of these combustion products. The determination of fluorine content often requires separate analytical methods, such as ion chromatography or the use of an ion-selective electrode after appropriate sample decomposition.
Although specific experimental data for this compound is not available, the expected theoretical elemental composition can be calculated as a reference.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 59.99 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.47 |
| Fluorine | F | 18.998 | 1 | 18.998 | 13.55 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.99 |
| Total | 140.161 | 100.00 |
Note: The values in this table are theoretical and calculated based on the molecular formula. Experimental results from elemental analysis would be compared against these values to validate the empirical formula.
Computational and Theoretical Investigations of 6 Fluoro N1 Methylbenzene 1,2 Diamine
Electronic Structure Analysis and Fluorine’s Influence on Reactivity
The electronic character of 6-fluoro-N1-methylbenzene-1,2-diamine is fundamentally shaped by the substituents on the aromatic ring: a fluorine atom, a primary amine (-NH2), and a secondary methylamine (B109427) (-NHCH3). The fluorine atom, being the most electronegative element, exerts a powerful influence on the molecule's reactivity.
Inductive vs. Resonance Effects: Fluorine influences the electronic environment of the benzene (B151609) ring through two opposing effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond. This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene itself. d-nb.info
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density via resonance partially counteracts the inductive effect. However, for fluorine, the inductive effect is significantly stronger than its resonance effect.
A computational approach using methods like Density Functional Theory (DFT) would allow for the calculation of molecular orbital energies and the mapping of the electrostatic potential surface. Such a map would visually demonstrate the electron distribution, highlighting the electron-poor region near the fluorine atom and electron-rich areas ortho and para to the amino groups (though the substitution pattern here fills these positions).
Table 1: Calculated Partial Atomic Charges (Illustrative) This table illustrates how DFT calculations could quantify the electron-withdrawing effect of fluorine. The charges are hypothetical, based on known principles, to show the expected distribution.
| Atom | Hypothetical Partial Charge (a.u.) | Analysis |
| F (on C6) | -0.45 | Strong negative charge due to high electronegativity. |
| C6 (F-bearing) | +0.30 | Significant positive charge induced by the attached fluorine. |
| N (of NHCH3) | -0.35 | Nitrogen is electronegative, but its basicity is modulated by the adjacent fluorine and methyl group. |
| N (of NH2) | -0.38 | This nitrogen is expected to be slightly more basic than the N1-methylamine due to the lack of steric hindrance and distance from the fluorine atom. |
Steric Effects and Conformational Analysis of the N1-Methyl Group
The presence of the methyl group on one of the amine functions introduces significant steric considerations that influence the molecule's preferred three-dimensional shape (conformation).
A conformational analysis, typically performed using molecular mechanics or DFT calculations, would explore the potential energy surface as a function of key dihedral angles. For this compound, the most critical rotation is around the C1-N1 bond. The size of the methyl group can cause steric clash with the hydrogen atoms of the adjacent primary amine and the fluorine atom at the C6 position. This steric hindrance can force the -NHCH3 group out of the plane of the benzene ring, which in turn affects the resonance overlap between the nitrogen lone pair and the aromatic π-system. youtube.com
Computational studies on similar substituted anilines show that such steric crowding leads to a non-planar geometry for the amino group, reducing its activating effect on the ring. The analysis would identify the lowest energy conformers and the energy barriers for rotation between them. nih.govresearchgate.net This would be crucial for understanding which shapes the molecule is most likely to adopt and how that impacts its interactions.
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are indispensable tools for predicting the pathways of chemical reactions. sigmaaldrich.com For this compound, a common reaction involves the two adjacent amino groups, such as condensation with a dicarbonyl compound to form a heterocyclic system (e.g., a benzodiazepine (B76468) derivative).
Using DFT, one could model the entire reaction pathway:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.
Transition State Search: Sophisticated algorithms are used to locate the transition state (the highest point on the reaction energy profile) connecting reactants and products.
For example, in a condensation reaction, calculations could reveal which of the two non-equivalent amino groups acts as the initial nucleophile. The primary amine (-NH2) is generally less sterically hindered, but its nucleophilicity might be slightly reduced by the nearby fluorine. The secondary amine (-NHCH3) is more sterically hindered. Computational modeling can resolve these competing factors by calculating the activation barriers for both potential initial steps, thus predicting the regioselectivity of the reaction. nih.gov
Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of functional groups in this compound allows for a rich network of non-covalent interactions, particularly hydrogen bonds.
Intramolecular Hydrogen Bonding: A key feature to investigate would be the potential for an intramolecular hydrogen bond between the hydrogen of the N1-methylamine and the lone pair of the primary amine's nitrogen, or potentially with the fluorine atom. Studies on related fluorinated anilines have shown that N-H···F hydrogen bonds can exist and be characterized by both experimental NMR and theoretical methods. nih.gov
Intermolecular Hydrogen Bonding: In the solid state or in solution, molecules can interact with each other. The -NH2 and -NHCH3 groups are excellent hydrogen bond donors, and the nitrogen and fluorine atoms are potential acceptors. Molecular dynamics simulations or crystal structure prediction algorithms could model how these molecules pack together, revealing the preferred hydrogen-bonding motifs that stabilize the condensed phase. nih.gov Research on similar molecules like 3-methylbenzene-1,2-diamine shows that N-H···N hydrogen bonds are crucial in forming extensive networks in the crystal lattice.
Table 2: Potential Hydrogen Bond Geometries from Theoretical Models (Illustrative)
| Donor | Acceptor | Type | Predicted Distance (Å) | Predicted Angle (°) | Significance |
| N1-H | N2 | Intramolecular | ~2.2 - 2.5 | ~110 - 130 | May stabilize a specific conformer. |
| N1-H | F | Intramolecular | ~2.1 - 2.4 | ~130 - 140 | Weak but potentially influential interaction. nih.gov |
| N2-H | N1 (inter) | Intermolecular | ~1.9 - 2.1 | ~160 - 175 | Strong interaction, likely to dominate crystal packing. |
| N1-H | F (inter) | Intermolecular | ~2.0 - 2.3 | ~150 - 170 | Contributes to the overall lattice energy. nih.gov |
Prediction of Spectroscopic Properties and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. d-nb.infonih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) with high accuracy. nih.govyoutube.com
A theoretical study would involve:
Optimizing the geometry of the lowest energy conformer(s) of this compound.
Calculating the NMR shielding tensors for each nucleus.
Converting these shieldings into chemical shifts by referencing a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.
The predicted spectrum can then be compared to an experimental one. A close match between the predicted and measured chemical shifts provides strong evidence for the proposed structure. Any significant deviations might suggest an incorrect structural assignment or the presence of strong solvent effects not accounted for in the calculation. youtube.com Similarly, vibrational frequencies (IR and Raman spectra) can be computed and compared to experimental data to validate the theoretical model.
Table 3: Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts (Hypothetical Data) This table illustrates how a validation study would be presented. Experimental data for the parent compound N1-methylbenzene-1,2-diamine is available sigmaaldrich.comchemicalbook.com, and computational methods could predict the shifts for the fluorinated analogue.
| Carbon Atom | Predicted Shift (ppm) for 6-fluoro-N1-methyl... | Predicted Shift (ppm) for N1-methyl... | Experimental Shift (ppm) for N1-methyl... | Analysis of Fluorine's Effect |
| C1 (C-NHCH3) | 148.5 | 149.8 | 149.6 | Shielded slightly by fluorine's resonance effect. |
| C2 (C-NH2) | 138.2 | 137.5 | 137.3 | Deshielded slightly by the inductive effect. |
| C3 | 119.5 | 119.0 | 118.8 | Minimal effect, distant from fluorine. |
| C4 | 122.8 | 121.7 | 121.5 | Deshielded by inductive effect. |
| C5 | 116.0 | 118.4 | 118.2 | Shielded by fluorine's resonance effect (para position). |
| C6 (C-F) | 155.3 (J_CF ≈ 240 Hz) | 115.1 | 114.9 | Strongly deshielded and exhibits large C-F coupling, a hallmark of direct fluorination. |
Applications of 6 Fluoro N1 Methylbenzene 1,2 Diamine in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Molecular Synthesis
The reactivity of the vicinal diamine functionality, modulated by the electronic effects of the fluorine substituent and the steric hindrance of the methyl group, makes 6-fluoro-N1-methylbenzene-1,2-diamine a key intermediate in the synthesis of a variety of heterocyclic compounds.
Precursor in Multistep Organic Transformations
This compound serves as a crucial starting material in multistep synthetic sequences, most notably in the preparation of substituted benzimidazoles. The general reaction involves the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives. benicewiczgroup.comsapub.orgnih.gov For instance, the reaction with an aldehyde, often in the presence of an oxidizing agent or a catalyst, leads to the formation of a 2-substituted-1-methyl-5-fluorobenzimidazole. The fluorine atom at the 6-position (or 5-position depending on the nomenclature of the resulting benzimidazole) can influence the reactivity and biological activity of the final product.
The synthesis of quinoxaline (B1680401) derivatives is another area where this diamine can be employed as a precursor. sapub.orgnih.govsid.ir Quinoxalines are typically synthesized through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. sapub.org The reaction of this compound with a dicarbonyl compound like benzil (B1666583) would yield a corresponding 6-fluoro-1-methyl-2,3-diphenylquinoxaline. The reaction conditions for such transformations are generally mild, often proceeding at room temperature in solvents like ethanol (B145695). sapub.orgsid.ir
Table 1: Examples of Multistep Transformations Utilizing Aryl-1,2-diamines
| Starting Diamine | Reagent | Product Class | Potential Product from this compound |
| o-Phenylenediamine (B120857) | Aldehyde/Carboxylic Acid | Benzimidazole (B57391) | 5-Fluoro-1-methyl-2-substituted-benzimidazole |
| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Quinoxaline | 6-Fluoro-1-methyl-2,3-disubstituted-quinoxaline |
Scaffold for Novel Compound Development
The core structure of this compound provides a robust scaffold for the development of novel compounds. The benzimidazole and quinoxaline ring systems, readily accessible from this diamine, are prominent heterocyclic motifs in a wide array of functional molecules. The presence of the fluorine and N-methyl groups on the diamine starting material imparts specific properties to the resulting heterocyclic scaffold. The fluorine atom, being highly electronegative, can modulate the electronic properties of the aromatic system, influencing factors like pKa and dipole moment. The N1-methyl group provides steric bulk and can enhance metabolic stability by preventing N-dealkylation.
This allows for the systematic exploration of chemical space by varying the substituents at the 2- and/or 3-positions of the resulting heterocyclic ring, leading to the generation of libraries of novel compounds for various applications, including agrochemicals and pharmaceuticals.
Role in Medicinal Chemistry Scaffold Construction
The benzimidazole scaffold, which can be readily synthesized from this compound, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
Utility in Ligand Design and Synthesis
The synthesis of fluorinated benzimidazoles from precursors like this compound is of significant interest in ligand design. The fluorine atom can enhance binding affinity to target proteins through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Furthermore, the introduction of fluorine can improve the pharmacokinetic properties of a drug candidate, such as metabolic stability and membrane permeability. The N-methyl group can also play a crucial role in modulating the binding pose and selectivity of a ligand.
While specific ligands directly synthesized from this compound are not extensively detailed in publicly available research, the general utility of fluorinated and N-methylated benzimidazoles as ligands for various biological targets is well-established. These scaffolds have been explored for their potential as antiviral, antifungal, and anticancer agents.
Potential in Material Science and Polymer Chemistry Research
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers. The unique substitution pattern of this compound suggests its potential as a valuable component in advanced materials.
Monomer or Intermediate in Polymerization Studies
This compound holds potential as a monomer for the synthesis of fluorinated polybenzimidazoles (PBIs). koreascience.kr PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of fluorine into the PBI backbone has been shown to improve key properties such as solubility in organic solvents, which can facilitate processing, and the glass transition temperature. benicewiczgroup.comkoreascience.kr
The polycondensation of this compound with a dicarboxylic acid or its derivative would lead to a fluorinated, N-methylated PBI. The presence of the N-methyl group would disrupt inter-chain hydrogen bonding that is typically present in unsubstituted PBIs, which could further enhance solubility. However, this might also impact the thermal stability of the resulting polymer. Research on the synthesis of PBIs from fluorinated monomers has demonstrated that these materials are promising candidates for applications such as high-temperature fuel cell membranes. benicewiczgroup.comkoreascience.kr While specific studies on the polymerization of this compound are not prominent, the existing literature on fluorinated and N-substituted PBIs provides a strong rationale for its investigation in this area.
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Class | Potential Monomer | Key Structural Features from Monomer | Anticipated Polymer Properties |
| Polybenzimidazole (PBI) | This compound | Fluoro-substitution, N-methylation | Improved solubility, modified thermal stability, high performance |
Structure Reactivity Relationship Studies and Analog Research
Comparative Analysis with Non-Fluorinated Benzene-1,2-diamines
The primary difference between 6-fluoro-N1-methylbenzene-1,2-diamine and its non-fluorinated analog, N1-methylbenzene-1,2-diamine, lies in the electronic properties imparted by the fluorine atom. Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and the basicity of the adjacent amino groups.
This reduction in electron density makes the aromatic ring of this compound less susceptible to electrophilic aromatic substitution compared to N1-methylbenzene-1,2-diamine. The amino groups in benzene-1,2-diamines are activating and ortho-, para-directing. However, the strong deactivating nature of the fluorine atom can diminish this activating influence, leading to slower reaction rates in reactions such as nitration or halogenation.
Conversely, the nucleophilicity of the amino groups is also affected. The electron-withdrawing nature of the fluorine atom decreases the availability of the lone pair of electrons on the nitrogen atoms, thereby reducing their nucleophilicity. This can influence the rate and efficiency of reactions where the diamine acts as a nucleophile, for instance, in condensation reactions to form heterocyclic compounds.
Below is a comparative table of some physicochemical properties of N1-methylbenzene-1,2-diamine and its fluorinated analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N1-Methylbenzene-1,2-diamine | 4760-34-3 | C₇H₁₀N₂ | 122.17 |
| This compound | 947255-03-0 | C₇H₉FN₂ | 140.16 nih.gov |
| 4-Fluoro-N1-methylbenzene-1,2-diamine | 401567-10-0 | C₇H₉FN₂ | 140.16 |
| 5-Fluoro-N1-methylbenzene-1,2-diamine | 2470437-15-9 (HCl salt) | C₇H₉FN₂ | 140.16 |
Investigation of N1-Alkylated Derivatives and Their Synthetic Utility
N1-alkylated derivatives of benzene-1,2-diamines are valuable intermediates in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds. The N-methyl group in this compound already represents a simple N1-alkylation. Further alkylation of the N1-amino group can be achieved through various methods, such as reductive amination or reaction with alkyl halides.
The synthetic utility of these N1-alkylated derivatives is extensive. They are key precursors for the synthesis of:
Benzimidazoles: Condensation of N1-alkylated o-phenylenediamines with carboxylic acids or their derivatives yields 1-alkyl-2-substituted benzimidazoles. These structures are present in numerous pharmacologically active compounds.
Quinoxalines: Reaction with α-dicarbonyl compounds leads to the formation of quinoxaline (B1680401) derivatives, which are known for their diverse biological activities.
Benzodiazepines: Condensation with β-ketoesters can be employed to synthesize benzodiazepine (B76468) structures, a class of psychoactive drugs.
The presence of the fluorine atom in the N1-alkylated derivatives of this compound can modulate the properties of the resulting heterocyclic compounds, including their biological activity, metabolic stability, and lipophilicity.
Positional Isomerism Studies (e.g., 4-Fluoro-N1-methylbenzene-1,2-diamine, 5-Fluoro-N1-methylbenzene-1,2-diamine)
The position of the fluorine atom on the benzene ring significantly impacts the reactivity and properties of the molecule. In addition to the 6-fluoro isomer, 4-fluoro-N1-methylbenzene-1,2-diamine and 5-fluoro-N1-methylbenzene-1,2-diamine are important positional isomers to consider.
5-Fluoro-N1-methylbenzene-1,2-diamine: Here, the fluorine atom is meta to the N1-methylamino group and para to the primary amino group. The influence of the fluorine atom will be distributed differently compared to the 4-fluoro isomer, affecting the relative basicity and nucleophilicity of the two amino groups.
The differential electronic environment of the amino groups in these isomers can be exploited for regioselective reactions. For instance, in condensation reactions, the relative nucleophilicity of the N1-methylamino and the primary amino group will vary depending on the fluorine's position, potentially leading to different product distributions.
A comparison of some key computed properties of the fluorinated isomers is presented below:
| Compound | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | 140.16 nih.gov | 1.3 nih.gov |
| 4-Fluoro-N1-methylbenzene-1,2-diamine | 140.16 | 1.3 |
| 5-Fluoro-N1-methylbenzene-1,2-diamine | 140.16 | 1.3 |
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by the interplay of the electronic effects of its substituents: the fluorine atom, the primary amino group, and the N-methylamino group.
Amino Groups (-NH₂ and -NHCH₃): Both are activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring via the resonance effect (+R effect). The N-methylamino group is generally a stronger activating group than the primary amino group due to the electron-donating nature of the methyl group.
Future Directions and Emerging Research Avenues for 6 Fluoro N1 Methylbenzene 1,2 Diamine
Development of Green Chemistry Methodologies for Synthesis
The synthesis of fluorinated aromatic amines has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 6-fluoro-N1-methylbenzene-1,2-diamine will undoubtedly be shaped by the principles of green chemistry. The focus will be on developing synthetic routes that are not only efficient but also environmentally benign. Key areas of exploration will include:
Catalytic Hydrodefluorination: A promising green approach involves the catalytic hydrodefluorination (HDF) of more highly fluorinated precursors. acs.org This method can provide access to partially fluorinated building blocks from readily available polyfluorinated feedstocks. acs.org Research into selective HDF using earth-abundant metal catalysts or even main-group element catalysts, such as bismuth, is an active area of investigation. acs.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The development of flow-based syntheses for this compound could lead to more efficient and sustainable production.
Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence is a hallmark of green chemistry. Future research may focus on engineering enzymes, such as cytochrome P450s, to perform selective fluorination or amination on precursor molecules, thereby reducing the reliance on harsh chemical reagents. rsc.org
A comparative overview of potential green synthesis strategies is presented in Table 1.
Table 1: Comparison of Potential Green Synthesis Strategies for this compound
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Hydrodefluorination | Utilizes readily available feedstocks; can be highly selective. | Catalyst cost and stability; control of regioselectivity. |
| Flow Chemistry | Enhanced safety and control; improved scalability and efficiency. | Initial setup costs; potential for clogging with solid byproducts. |
Exploration of Novel Catalytic Transformations
The unique arrangement of functional groups in this compound makes it an ideal substrate for a variety of novel catalytic transformations. Future research will likely focus on leveraging this reactivity to construct complex molecular architectures.
Asymmetric Catalysis: The development of chiral catalysts for reactions involving this compound could enable the synthesis of enantiomerically pure products. This is particularly relevant for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. Asymmetric fluorination of precursor molecules using chiral ligands is a pertinent example of this approach. nih.gov
C-H Activation: Direct functionalization of the aromatic C-H bonds of this compound represents a highly atom-economical approach to generating derivatives. Transition metal-catalyzed C-H activation strategies could be employed to introduce a wide range of functional groups, further expanding the chemical space accessible from this scaffold. nih.gov
Metal-Catalyzed Cross-Coupling: While traditional cross-coupling reactions are well-established, new frontiers are being explored. For instance, palladium-catalyzed fluorination reactions are an evolving field, and understanding the mechanisms could lead to more efficient syntheses of fluorinated aromatics. acs.org The diamine functionality in this compound can also be used to direct these transformations to specific positions on the aromatic ring.
Advanced Applications in Bioorganic Chemistry Beyond Prohibited Scope
The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for fluorinated compounds. nih.govnih.govescholarship.org While avoiding direct therapeutic applications, the unique properties of this compound make it a candidate for developing novel chemical probes and labeling agents.
¹⁹F NMR Probes: The fluorine atom in this compound provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique can be used to study the binding of molecules to biological targets in a complex environment. Derivatives of this compound could be designed as probes to report on specific biological events.
Bioorthogonal Reactions: The vicinal diamine moiety can be a precursor to reactive functionalities that participate in bioorthogonal "click" reactions. acs.orgelsevierpure.com For example, it could be converted into an azide (B81097) or an alkyne, allowing it to be selectively ligated to other molecules in a biological setting. acs.orgelsevierpure.com The fluorine atom can modulate the reactivity of these functional groups. nih.gov
Integration with Machine Learning for Synthetic Route Prediction
The intersection of artificial intelligence and chemistry is poised to revolutionize how synthetic routes are designed. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the most efficient and novel pathways to a target molecule.
For this compound and its derivatives, ML could be employed to:
Predict Optimal Reagents and Conditions: AI models can suggest the best catalysts, solvents, and reaction temperatures to maximize yield and minimize byproducts.
Identify Novel Synthetic Pathways: By analyzing known chemical transformations, ML can propose entirely new routes to this compound that a human chemist might not consider.
Screen for Desired Properties: Machine learning can be used to predict the physicochemical and potential biological properties of virtual libraries of compounds derived from this compound, helping to prioritize synthetic targets. researchgate.net
Table 2: Potential Applications of Machine Learning in the Chemistry of this compound
| Application Area | Machine Learning Approach | Expected Outcome |
|---|---|---|
| Synthetic Route Design | Transformer-based models; expert systems. | Identification of efficient and novel synthetic pathways. |
| Reaction Optimization | Predictive models for reactivity and yield. | Selection of optimal reagents and conditions. |
Design of Next-Generation Fluorinated Aromatic Scaffolds
The core structure of this compound can serve as a foundational building block for a new generation of complex fluorinated aromatic scaffolds. nih.gov The strategic placement of the fluorine atom and the two nitrogen atoms allows for the construction of a wide variety of heterocyclic systems through condensation and cyclization reactions.
Future research in this area will likely involve:
Synthesis of Novel Heterocycles: The reaction of this compound with various dicarbonyl compounds or their equivalents can lead to the formation of fluorinated benzimidazoles, quinoxalines, and other related heterocyclic systems.
Development of Advanced Materials: The electronic properties imparted by the fluorine atom make these resulting scaffolds promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.
Exploration of Fluorine's Conformational Effects: The introduction of fluorine can have a profound impact on the three-dimensional shape of a molecule, which in turn influences its properties. acs.org Systematic studies of how the fluorine in this scaffold affects the conformation of larger molecules will be a key area of future investigation.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 6-fluoro-N1-methylbenzene-1,2-diamine?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 2-fluoro-1,3-dinitrobenzene with methylamine under controlled pH (e.g., acetic acid buffer) followed by catalytic hydrogenation to reduce nitro groups to amines. Purification typically employs recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
- Critical Parameters : Temperature control (e.g., 0–5°C during nitration steps) and stoichiometric ratios (e.g., 1:1.2 amine:substrate) are vital to minimize byproducts like N,N-dimethylated derivatives.
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.2 ppm) and methylamino groups (δ 2.8–3.1 ppm). F NMR confirms fluorine position (δ -110 to -115 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect [M+H]+ at m/z 171.1 .
- Purity Standards : ≥98% purity via HPLC (λ = 254 nm) is recommended for biological assays.
Q. What are the stability considerations for storage and handling?
- Degradation Pathways : Susceptible to oxidation (amine → nitroso derivatives) under ambient light and moisture.
- Storage Protocol : Store in amber vials at -20°C under inert gas (argon). Use desiccants (silica gel) to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : Fluorine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) at the para position. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives with >80% efficiency using Pd(PPh3)4/K2CO3 in DMF at 80°C .
- Contradictions : Some studies report reduced yields when electron-deficient boronic acids are used, suggesting steric hindrance from the methylamino group may dominate over electronic effects. Re-evaluate using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .
Q. What strategies resolve contradictory data on optimal reaction conditions for amide formation?
- Case Study : Conflicting reports on coupling agents (EDC vs. HATU) for peptide bond formation.
- Resolution : HATU outperforms EDC in DMF (yield 92% vs. 65%) due to superior activation of carboxylates. Validate via H NMR monitoring of intermediate oxyma ester formation .
Q. How can computational modeling predict regioselectivity in electrophilic substitution?
- Methods :
- DFT Calculations : Compare Fukui indices for electrophilic attack at C4 vs. C5 positions. Fluorine’s inductive effect directs attack to C4 (higher electron density) .
- MD Simulations : Solvent effects (e.g., DMSO vs. THF) alter transition-state geometries, validated by experimental HPLC yields .
Biological & Medicinal Chemistry Applications
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Protocol :
- MIC Determination : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923). Include positive controls (ciprofloxacin) and solvent blanks.
- Mechanistic Studies : Fluorescence-based assays (SYTOX Green) for membrane disruption analysis .
Q. How does methyl substitution impact pharmacokinetic properties compared to non-methylated analogs?
- ADME Profiling :
- LogP : Methyl group increases lipophilicity (LogP 1.8 vs. 1.2 for non-methylated), enhancing blood-brain barrier penetration (PAMPA assay).
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Methylation reduces inhibitory potency (IC50 > 50 µM vs. 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
